REACTION_CXSMILES
|
[N+:1]([O-])([O-])=O.[Na+].[I:6][C:7]1[CH:13]=[CH:12][C:10]([NH2:11])=[CH:9][CH:8]=1.[Sn](Cl)Cl>O.Cl>[I:6][C:7]1[CH:13]=[CH:12][C:10]([NH:11][NH2:1])=[CH:9][CH:8]=1 |f:0.1|
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Name
|
|
Quantity
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150 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
compound ( 13 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Cl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
16.56 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
43.9 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(N)C=C1
|
Name
|
ice water
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
151.68 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for a further 30 minutess at 0°-2° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Type
|
CUSTOM
|
Details
|
4-iodophenylhydrazine was prepared by the procedure of Blaikie et al., J
|
Type
|
ADDITION
|
Details
|
was added dropwise within 45 mins
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temp
|
Type
|
CUSTOM
|
Details
|
between 0°-2° C
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
STIRRING
|
Details
|
stirred for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The yellow solid which had separated from the solution
|
Type
|
FILTRATION
|
Details
|
was then collected by filtration
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with a small amount of water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove insoluble impurities
|
Type
|
ADDITION
|
Details
|
Hexane (1200 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
upon cooling in the refrigerator yellow needles
|
Type
|
CUSTOM
|
Details
|
separated which
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexane (100 ml)
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.36 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |